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Compound of Interest

Compound Name: 6-Chloro-4-methoxypicolinonitrile

CAS No.: 193074-46-3

Cat. No.: B071603

Get Quote

Technical Assessment Strategy: 6-Chloro-4-
methoxypicolinonitrile
Executive Summary & Compound Profile
Objective: To establish a self-validating screening protocol that determines the Occupational

Exposure Band (OEB) and environmental fate of 6-Chloro-4-methoxypicolinonitrile before

scale-up. Context: As a picolinonitrile derivative, this molecule is a likely precursor to bioactive

carboxylic acids. The primary risks associated with this structural class are hepatotoxicity

(pyridine moiety), skin sensitization (electrophilic nitrile/chlorine), and aquatic toxicity.
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Property Specification Toxicological Implication

CAS Number 193074-46-3
Unique Identifier for

Regulatory Search

Molecular Formula C7H5ClN2O
Low MW (168.58 g/mol )

suggests high bioavailability

Structural Alerts 2-Cyano, 6-Chloro
Potential for nucleophilic

attack; nitrile hydrolysis

Predicted LogP ~1.8 - 2.2
Moderate lipophilicity; potential

for membrane permeability

Physical State Solid (likely powder)
Inhalation hazard (dust) during

handling

Phase I: In Silico Profiling & Structural Alerts
Before wet-lab experimentation, computational modeling is required to prioritize assays.[1] This

phase utilizes QSAR (Quantitative Structure-Activity Relationship) models to predict endpoints

based on the "Chlorinated Pyridine" chemical space.[1]

Structural Alert Analysis[1]
The Nitrile Group (-CN): Unlike aliphatic nitriles, aromatic nitriles like picolinonitrile are

generally stable against rapid release of cyanide ion (

).[1] However, metabolic hydrolysis to the corresponding picolinic acid (6-chloro-4-
methoxypicolinic acid) is the primary detoxification pathway.[1]

The Halogen (6-Cl): The chlorine at the ortho position to the nitrogen (and meta to the nitrile)

activates the ring for Nucleophilic Aromatic Substitution (

), particularly with glutathione (GSH). This suggests a potential for glutathione depletion
leading to oxidative stress in the liver.

The Methoxy Group (-OCH3): Subject to O-demethylation by Cytochrome P450 enzymes

(likely CYP2D6 or CYP3A4), generating a phenolic metabolite which may undergo quinone-

methide formation (a reactive toxicophore).[1]
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Recommended In Silico Panel
Genotoxicity:Derek Nexus or SARAH (Verify if the pyridine ring is flagged for mutagenicity).

Sensitization:OECD QSAR Toolbox (Predict protein binding potency via

mechanism).[1]

Phase II: In Vitro Toxicology (The Core Protocols)
This section details the experimental workflows. We prioritize in vitro methods to comply with

3Rs (Replacement, Reduction, Refinement) while ensuring high sensitivity.

Cytotoxicity & Hepatotoxicity Screening (MTT Assay)
Since pyridines target the liver, HepG2 (human liver carcinoma) cells are the gold standard for

preliminary screening.

Protocol: HepG2 Viability Assay

Preparation: Dissolve 6-Chloro-4-methoxypicolinonitrile in DMSO. Prepare serial dilutions

(0.1 µM to 100 µM). Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.[1]

Seeding: Plate HepG2 cells at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.

Exposure: Treat cells with compound dilutions for 24h and 48h.[1] Include Chlorpromazine

as a positive control (hepatotoxicant).[1]

Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with

DMSO. Measure absorbance at 570 nm.

Validation: Calculate

. If

, the compound is classified as Highly Cytotoxic.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/6-Methoxy-4-methylpyridine-3-carbonitrile
https://www.benchchem.com/product/b071603/docs?utm_src=pdf-body#preliminary-toxicity-screening-of-6-chloro-4-methoxypicolinonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/6-Methoxy-4-methylpyridine-3-carbonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/6-Methoxy-4-methylpyridine-3-carbonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/6-Methoxy-4-methylpyridine-3-carbonitrile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b071603?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Genotoxicity: The Ames Test (OECD 471)
Critical for establishing if the compound is mutagenic.

Strains:S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).[1]

Metabolic Activation: Perform with and without S9 rat liver fraction. This is crucial because

the methoxy group might be metabolically activated to a mutagenic phenol.

Skin Irritation: Reconstructed Human Epidermis (OECD
439)
As a chlorinated intermediate, skin irritation is a high probability.

System: EpiDerm™ or SkinEthic™ RHE models.[1]

Procedure: Apply 10 mg of solid test substance (ground to fine powder) directly to the tissue

surface. Incubate 15 min (aggressive) to 60 min. Wash, incubate 42h, and measure viability

via MTT.

Threshold: Viability < 50% indicates a Skin Irritant (Category 2).[1]

Phase III: Metabolic Fate & Pathway Mapping
Understanding the breakdown of this molecule is essential for environmental safety and

mammalian toxicity.

Proposed Metabolic Pathway
The following diagram illustrates the predicted biotransformation of 6-Chloro-4-
methoxypicolinonitrile. The primary route is expected to be hydrolysis of the nitrile, followed

by O-demethylation.
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Figure 1: Predicted metabolic trajectory. The hydrolysis to the acid (Green) is the desired

detoxification pathway. Direct glutathione conjugation (Red) indicates potential for reactive

metabolite formation.[1]

Phase IV: Integrated Screening Workflow
This decision tree guides the researcher from compound synthesis to safety classification.
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Figure 2: The "Go/No-Go" decision tree for preliminary toxicity assessment.

Data Interpretation & OEB Assignment
Based on the results of the above protocols, the compound should be assigned an

Occupational Exposure Band (OEB) to dictate handling standards.
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Screening Result OEB Assignment Handling Requirement

Ames (+) OEB 4/5 (High Hazard)
Isolator/Glovebox required.[1]

HEPA filtration.[1]

Ames (-), Skin Irritant OEB 2/3 (Moderate)
Fume hood, Tyvek sleeves,

Nitrile gloves.

Ames (-), Non-Irritant OEB 1 (Low Hazard)
Standard Good Laboratory

Practice (GLP).[1]

Author's Note on Causality: The presence of the chlorine atom at the 6-position is the critical

variable. If the Ames test is positive, it is likely due to the displacement of this chlorine by DNA

nucleophiles. If negative, the steric hindrance of the methoxy group and the electron-

withdrawing nitrile are likely stabilizing the ring against DNA adduction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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